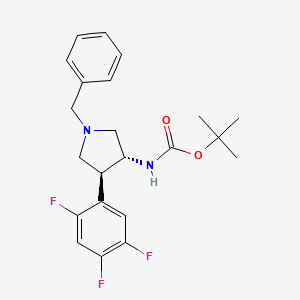
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a trifluorophenyl group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Trifluorophenyl Group: The trifluorophenyl group can be added through a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and a Lewis acid catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluorophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceuticals: The compound can be explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Chemical Biology: It can be used in the study of biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity. The benzyl group may contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3r,4s)-1-(2,6-dichloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
- Tert-butyl (3r,4s)-1-(2,4-dichlorophenyl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
Uniqueness
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The trifluorophenyl group also imparts distinct electronic properties, making it different from other similar compounds.
Eigenschaften
Molekularformel |
C22H25F3N2O2 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
tert-butyl N-[(3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H25F3N2O2/c1-22(2,3)29-21(28)26-20-13-27(11-14-7-5-4-6-8-14)12-16(20)15-9-18(24)19(25)10-17(15)23/h4-10,16,20H,11-13H2,1-3H3,(H,26,28)/t16-,20+/m1/s1 |
InChI-Schlüssel |
RPBAALQCHNDKRT-UZLBHIALSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
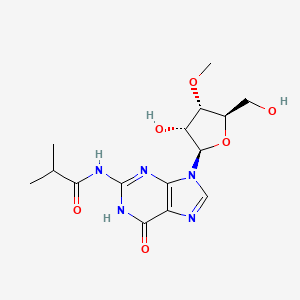
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
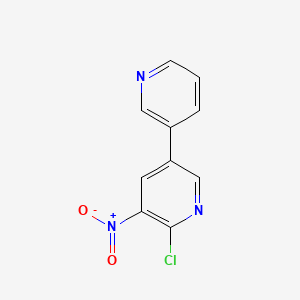
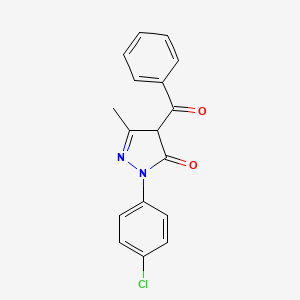
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
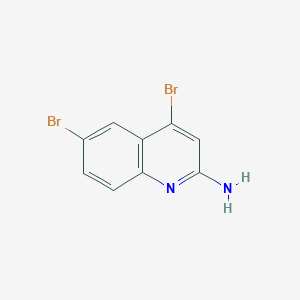
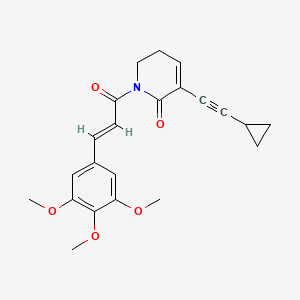

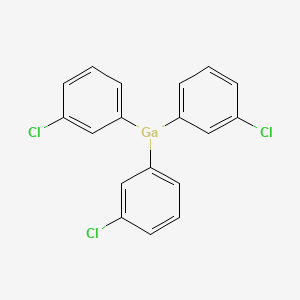
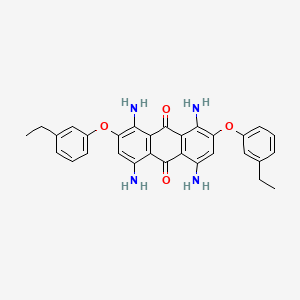
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
